3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that combines the structural features of benzothiazole, chromenone, and methoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the cyclization of the intermediate with a suitable chromenone derivative. The final step involves esterification with 4-methoxybenzoic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole or chromenone derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
N-(1,3-Benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Investigated for its anti-tubercular activity.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its combined structural features of benzothiazole, chromenone, and methoxybenzoate. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H15NO5S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H15NO5S/c1-28-16-9-6-14(7-10-16)23(26)29-17-11-8-15-12-18(24(27)30-20(15)13-17)22-25-19-4-2-3-5-21(19)31-22/h2-13H,1H3 |
InChI Key |
DDCSUPGWSQDFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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